molecular formula C17H21N3O3S B6956617 N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide

Cat. No.: B6956617
M. Wt: 347.4 g/mol
InChI Key: OPHJNOFOLVRFKE-UHFFFAOYSA-N
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Description

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a sulfonamide group

Properties

IUPAC Name

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(20-11-2-1-3-12-20)8-10-19-24(22,23)16-6-4-5-14-13-18-9-7-15(14)16/h4-7,9,13,19H,1-3,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJNOFOLVRFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium for coupling reactions), and bases (e.g., sodium hydroxide for sulfonamide formation). Major products formed from these reactions include various substituted derivatives with potential biological activity.

Scientific Research Applications

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may act as an antagonist or agonist at receptor sites, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(3-oxo-3-piperidin-1-ylpropyl)isoquinoline-5-sulfonamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

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